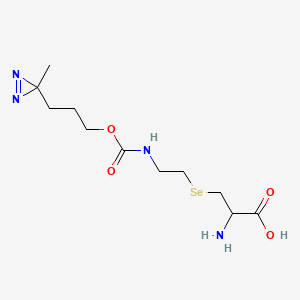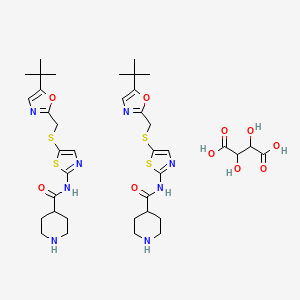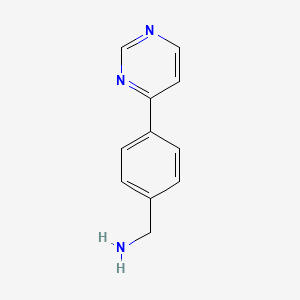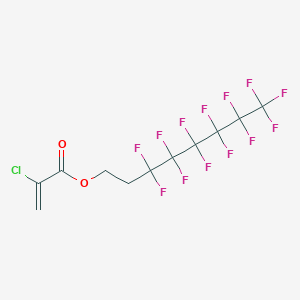
(R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid is a complex organic compound that features a diazirine group, a selenium atom, and an amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid typically involves multiple steps:
Diazirine Formation: The diazirine group is synthesized through the reaction of a suitable precursor with a diazo compound under UV light or thermal conditions.
Amino Acid Backbone: The amino acid backbone is prepared through standard peptide synthesis techniques, involving the protection and deprotection of functional groups.
Selenium Incorporation: The selenium atom is introduced via nucleophilic substitution reactions, where a selenium-containing reagent reacts with a halogenated intermediate.
Final Assembly: The final compound is assembled by coupling the diazirine-containing fragment with the selenium-containing amino acid backbone under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The selenium atom in the compound can undergo oxidation reactions, forming selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The diazirine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted diazirine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid is used as a photo-crosslinking agent. The diazirine group can be activated by UV light to form reactive carbene intermediates, which can covalently modify nearby molecules, facilitating the study of molecular interactions.
Biology
In biological research, this compound is used to study protein-protein interactions and protein-ligand interactions. The photo-crosslinking properties allow researchers to capture transient interactions within cells, providing insights into cellular processes.
Medicine
In medicine, the compound has potential applications in drug discovery and development. Its ability to form covalent bonds with target proteins makes it a valuable tool for identifying drug targets and studying drug mechanisms.
Industry
In the industrial sector, the compound can be used in the development of new materials and coatings. Its unique chemical properties allow for the creation of materials with specific functionalities, such as enhanced durability or reactivity.
Mecanismo De Acción
The mechanism of action of ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid involves the activation of the diazirine group by UV light, forming a reactive carbene intermediate. This intermediate can covalently bond with nearby molecules, including proteins, nucleic acids, and other biomolecules. The selenium atom can also participate in redox reactions, further modulating the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 3-(3-methyl-3H-diazirin-3-yl)propanoic acid
- (S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid
Uniqueness
®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid is unique due to the presence of both a diazirine group and a selenium atom. This combination allows for versatile chemical reactivity, including photo-crosslinking and redox reactions, making it a valuable tool in various scientific research applications.
Propiedades
Fórmula molecular |
C11H20N4O4Se |
|---|---|
Peso molecular |
351.27 g/mol |
Nombre IUPAC |
2-amino-3-[2-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]ethylselanyl]propanoic acid |
InChI |
InChI=1S/C11H20N4O4Se/c1-11(14-15-11)3-2-5-19-10(18)13-4-6-20-7-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17) |
Clave InChI |
BPTMKJUGVXFGEE-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=N1)CCCOC(=O)NCC[Se]CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)


![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)




![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)

